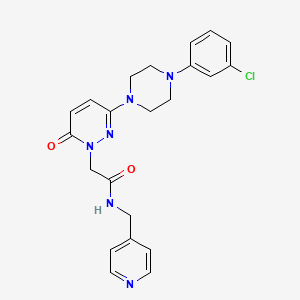
2-(3-(4-(3-chlorophenyl)piperazin-1-yl)-6-oxopyridazin-1(6H)-yl)-N-(pyridin-4-ylmethyl)acetamide
Descripción general
Descripción
2-(3-(4-(3-chlorophenyl)piperazin-1-yl)-6-oxopyridazin-1(6H)-yl)-N-(pyridin-4-ylmethyl)acetamide is a useful research compound. Its molecular formula is C22H23ClN6O2 and its molecular weight is 438.9 g/mol. The purity is usually 95%.
The exact mass of the compound 2-[3-[4-(3-chlorophenyl)-1-piperazinyl]-6-oxo-1(6H)-pyridazinyl]-N-(4-pyridinylmethyl)acetamide is 438.1571017 g/mol and the complexity rating of the compound is 700. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Pharmacological Interest and Synthesis Compounds with structural similarities, such as pyridazino and piperazine derivatives, are of significant pharmacological interest. They have been synthesized and evaluated for various biological activities, including cardiac, neuroprotective, dermatological, and cytostatic properties (Habernickel, 2002). These compounds are synthesized through complex chemical processes, demonstrating the chemical diversity and potential therapeutic applications of this class of compounds.
Antimicrobial and Antifungal Applications A series of compounds utilizing a similar core structure have shown promising antimicrobial and antifungal activities. This includes the synthesis of pyridines, pyrimidinones, oxazinones, and their derivatives using citrazinic acid as a starting material. These compounds have displayed comparable activities to standard drugs like streptomycin and fusidic acid, highlighting their potential as novel antimicrobial agents (Hossan et al., 2012).
Coordination Complexes and Tautomeric Forms Research into tautomeric amidines has led to the formation of polymeric coordination complexes of potassium ferrocenyl-(hexahydro)pyrimidoxides. These compounds, derived from interactions between acetamidine hydrochloride, p-aminobenzamidine dihydrochloride, and 3-ferrocenylmethylidene-2,4-pentanedione, show the intricate chemistry possible with piperazine and related structures, potentially leading to new materials with unique properties (Klimova et al., 2013).
Neuropharmacological Potential Derivatives of 2-(piperazin-1-yl)N-(1H-pyrazolo[3,4-b]pyridin-3-yl)acetamides have been identified as potent inhibitors of acetylcholinesterase and amyloid β aggregation, suggesting their use in treating Alzheimer's disease. These compounds demonstrate multifunctional therapeutic approaches, with significant inhibition of both enzyme activity and β-amyloid aggregation, underlining the neuropharmacological potential of such structures (Umar et al., 2019).
Propiedades
IUPAC Name |
2-[3-[4-(3-chlorophenyl)piperazin-1-yl]-6-oxopyridazin-1-yl]-N-(pyridin-4-ylmethyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23ClN6O2/c23-18-2-1-3-19(14-18)27-10-12-28(13-11-27)20-4-5-22(31)29(26-20)16-21(30)25-15-17-6-8-24-9-7-17/h1-9,14H,10-13,15-16H2,(H,25,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONDYMMJGKHPRSX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC(=CC=C2)Cl)C3=NN(C(=O)C=C3)CC(=O)NCC4=CC=NC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23ClN6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


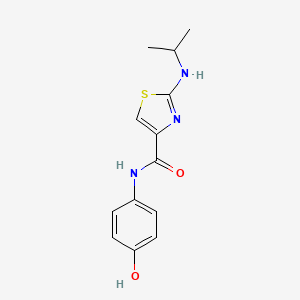
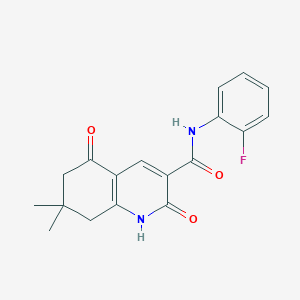
![ETHYL 2-{1-[(2-METHOXYPHENYL)METHYL]-3-OXOPIPERAZIN-2-YL}ACETATE](/img/structure/B4501056.png)
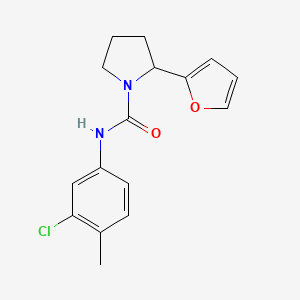
![4-({[3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetyl}amino)benzamide](/img/structure/B4501064.png)
![N-[3-(acetylamino)phenyl]-1-(4-fluorobenzoyl)-3-piperidinecarboxamide](/img/structure/B4501066.png)
![3-{2-[(3-bromo-4-methoxybenzyl)amino]-1-hydroxyethyl}phenol](/img/structure/B4501069.png)
![5-Hydroxy-4-(2-methylphenyl)-4-azatricyclo[5.2.1.02,6]dec-8-en-3-one](/img/structure/B4501072.png)
![2-(4-methoxy-1H-indol-1-yl)-N-[(2Z)-4-(pyridin-4-yl)-1,3-thiazol-2(3H)-ylidene]acetamide](/img/structure/B4501084.png)
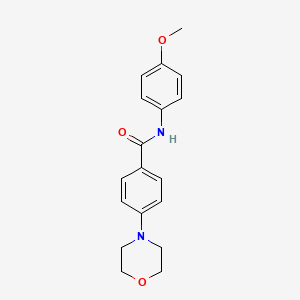
![2-[(furan-2-ylmethyl)amino]-N-(1,3-thiazol-2-yl)-1,3-thiazole-4-carboxamide](/img/structure/B4501118.png)

![N-[3-(ethylthio)-1,2,4-thiadiazol-5-yl]-4-oxo-4H-chromene-2-carboxamide](/img/structure/B4501135.png)
![5-AMINO-1-(3-METHYL[1,2,4]TRIAZOLO[4,3-B]PYRIDAZIN-6-YL)-1H-PYRAZOL-4-YL CYANIDE](/img/structure/B4501139.png)
